molecular formula C17H21NO2 B7512364 cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone

cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone

Cat. No. B7512364
M. Wt: 271.35 g/mol
InChI Key: CFCOYTLNTJCYOU-UHFFFAOYSA-N
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Description

Cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is a member of the pyridine family and is known for its unique structure and properties. In

Mechanism of Action

The mechanism of action of cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone involves the inhibition of enzymes that are involved in the breakdown of neurotransmitters in the brain. This results in an increase in the levels of these neurotransmitters, which can improve cognitive function and alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
Cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and alleviate symptoms of neurological disorders. This compound has also been shown to have antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone in lab experiments include its potent inhibitory activity against enzymes, its unique structure, and its potential applications in medicinal chemistry. However, the limitations of using this compound in lab experiments include its low yield in the synthesis method and the need for further studies to determine its safety and efficacy in humans.

Future Directions

The future directions for the study of cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone include the optimization of the synthesis method to improve the yield, the study of its safety and efficacy in humans, the exploration of its potential applications in the treatment of various neurological disorders, and the investigation of its mechanism of action at the molecular level.
Conclusion:
In conclusion, cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound has been shown to have potent inhibitory activity against a range of enzymes, which can improve cognitive function and alleviate symptoms of neurological disorders. However, further studies are needed to determine its safety and efficacy in humans, and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone involves the reaction of cyclobutanone, 4-methoxybenzaldehyde, ammonium acetate, and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of this synthesis method is around 50%.

Scientific Research Applications

Cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to have potent inhibitory activity against a range of enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and are known to be implicated in several diseases, including Alzheimer's, Parkinson's, and depression.

properties

IUPAC Name

cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-20-16-7-5-13(6-8-16)14-9-11-18(12-10-14)17(19)15-3-2-4-15/h5-9,15H,2-4,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCOYTLNTJCYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CCN(CC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone

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